molecular formula C10H13FN2 B1478227 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine CAS No. 2098003-72-4

2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine

Cat. No.: B1478227
CAS No.: 2098003-72-4
M. Wt: 180.22 g/mol
InChI Key: STTADJQDVWDMJP-UHFFFAOYSA-N
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Description

2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is a compound that features a pyridine ring substituted with a pyrrolidine ring, which in turn is substituted with a fluoromethyl group

Mechanism of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could potentially apply to “2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine”, but without specific studies, it’s hard to say for certain.

Biochemical Analysis

Biochemical Properties

2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The pyrrolidine ring’s sp3-hybridization allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . These interactions can result in enzyme inhibition or activation, affecting various biochemical pathways.

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can alter signaling cascades, leading to changes in cellular responses. For example, the compound may modulate the activity of kinases or phosphatases, which are critical regulators of cell signaling pathways . Additionally, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows for specific binding interactions with target proteins, leading to conformational changes that can either inhibit or activate enzymatic activity . These interactions can also affect the expression of genes involved in various cellular processes, further influencing the compound’s biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, degradation products may form, potentially altering the compound’s biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been observed to affect cellular function, including changes in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function . At higher doses, toxic or adverse effects may be observed, including cellular toxicity, organ damage, or systemic toxicity . Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability . For example, the compound may be transported across cell membranes by specific carrier proteins or bind to intracellular proteins that facilitate its distribution to target sites . The compound’s distribution can also be influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, cytoplasm, mitochondria, or other organelles, depending on its interactions with cellular machinery . This localization can influence the compound’s activity and function, as different subcellular environments provide distinct biochemical contexts for its interactions .

Chemical Reactions Analysis

2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluoromethyl group with a pyrrolidine and pyridine ring, which can provide distinct biological and chemical properties.

Properties

IUPAC Name

2-[4-(fluoromethyl)pyrrolidin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-5-8-6-12-7-9(8)10-3-1-2-4-13-10/h1-4,8-9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTADJQDVWDMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CC=N2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
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2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
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Reactant of Route 5
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Reactant of Route 6
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